molecular formula C21H23N3OS2 B2773133 2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 1223918-26-0

2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2773133
CAS No.: 1223918-26-0
M. Wt: 397.56
InChI Key: NRBNHMDUGBLDAX-UHFFFAOYSA-N
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Description

2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C21H23N3OS2 and its molecular weight is 397.56. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-methylphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS2/c1-15-8-3-4-9-16(15)22-18(25)14-27-20-19(17-10-7-13-26-17)23-21(24-20)11-5-2-6-12-21/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBNHMDUGBLDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide is a complex organic molecule notable for its spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Structural Overview

The molecular formula of this compound is C21H20F3N3OS2C_{21}H_{20}F_3N_3OS_2, and it features a unique spirocyclic arrangement that includes a thiophene ring and a diazine moiety. The presence of these structural elements contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC21H20F3N3OS2C_{21}H_{20}F_3N_3OS_2
Molecular Weight451.5 g/mol
StructureSpirocyclic with thiophene

Biological Activity

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies have shown that spirocyclic compounds can inhibit bacterial growth by disrupting membrane integrity or interfering with metabolic pathways.
  • Antitumor Properties : The compound's structural features may allow it to interact with specific cellular targets involved in cancer progression. Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity, potentially affecting signaling pathways related to cell growth and apoptosis.

Study 1: Antimicrobial Activity

In vitro assays were conducted to evaluate the antimicrobial efficacy of the compound against several bacterial strains. Results indicated that at concentrations above 50 μM, the compound exhibited significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Study 2: Cytotoxicity in Cancer Cells

A study assessed the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that it induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 30 μM for certain cell lines, indicating promising antitumor activity.

Study 3: Structure-Activity Relationship (SAR)

A comparative analysis was performed on structurally related compounds to identify key functional groups responsible for biological activity. It was found that modifications to the thiophene ring significantly influenced both potency and selectivity towards target enzymes.

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